Lipophilicity and Polarity Shift Relative to 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine
The target compound exhibits a lower computed octanol‑water partition coefficient (XLogP3‑AA = 1.4) and a higher topological polar surface area (TPSA = 74.2 Ų) compared with the direct 5‑(4‑fluorophenyl) analog (XLogP3‑AA = 1.6, TPSA = 64.9 Ų). The additional ether oxygen increases the hydrogen‑bond acceptor count from 5 to 6, enhancing aqueous solubility at the cost of passive membrane permeability [1][2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4; TPSA = 74.2 Ų; HBA = 6 |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine (CAS 1092340-67-4): XLogP3‑AA = 1.6; TPSA = 64.9 Ų; HBA = 5 |
| Quantified Difference | ΔXLogP3‑AA = –0.2 (more hydrophilic); ΔTPSA = +9.3 Ų; ΔHBA = +1 |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.8.24 as reported in PubChem (release 2025.09.15) |
Why This Matters
A ΔXLogP3‑AA of –0.2 and ΔTPSA of +9.3 Ų can translate into measurably different aqueous solubility and cell‑permeability profiles, directly impacting in‑vitro assay performance and lead‑optimization trajectories.
- [1] PubChem. Compound Summary: 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine, CID 71757653. https://pubchem.ncbi.nlm.nih.gov/compound/1423034-83-6 (accessed 2026-04-25). View Source
- [2] PubChem. Compound Summary: 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine, CID 39866574. https://pubchem.ncbi.nlm.nih.gov/compound/1092340-67-4 (accessed 2026-04-25). View Source
